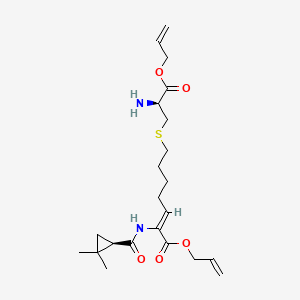
Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative: is a versatile compound with a unique molecular structure. It has a molecular weight of 438.58 g/mol and a molecular formula of C22H34N2O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative involves multiple steps, including the formation of the allyloxy group, the introduction of the amino group, and the incorporation of the thio group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino and thio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative is used as a building block in the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. It may exhibit biological activity against various targets, making it a valuable tool in drug discovery and development.
Industry: The compound’s versatility makes it useful in industrial applications, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its molecular targets and pathways .
Comparison with Similar Compounds
Cilastatin: An inhibitor of renal dehydropeptidase, used in combination with antibiotics to prevent their degradation.
2-Aminothiazole Derivatives: These compounds have shown potential in anticancer drug discovery.
Uniqueness: Allyloxy-2-amino-3-oxopropyl)thio Cilastatin Derivative stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H34N2O5S |
|---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
prop-2-enyl (Z)-7-[(2S)-2-amino-3-oxo-3-prop-2-enoxypropyl]sulfanyl-2-[[(1R)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate |
InChI |
InChI=1S/C22H34N2O5S/c1-5-11-28-20(26)17(23)15-30-13-9-7-8-10-18(21(27)29-12-6-2)24-19(25)16-14-22(16,3)4/h5-6,10,16-17H,1-2,7-9,11-15,23H2,3-4H3,(H,24,25)/b18-10-/t16-,17+/m0/s1 |
InChI Key |
WYHVEQSVVWVTIO-VFZURGNGSA-N |
Isomeric SMILES |
CC1(C[C@H]1C(=O)N/C(=C\CCCCSC[C@H](C(=O)OCC=C)N)/C(=O)OCC=C)C |
Canonical SMILES |
CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)OCC=C)N)C(=O)OCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


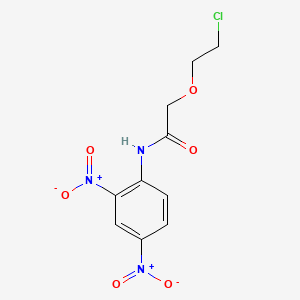
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
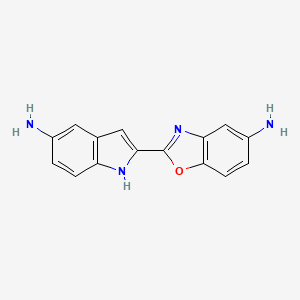
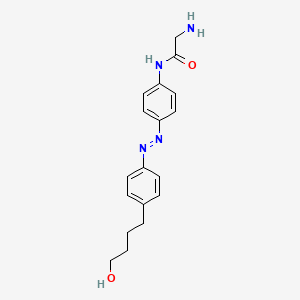


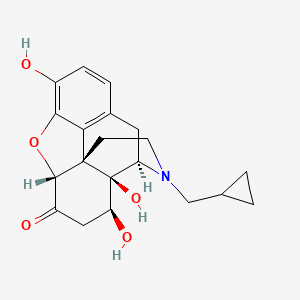
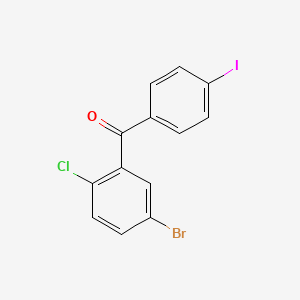
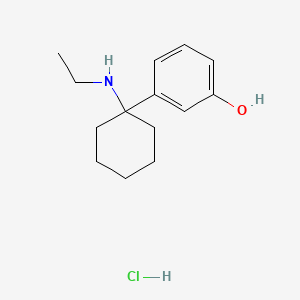
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
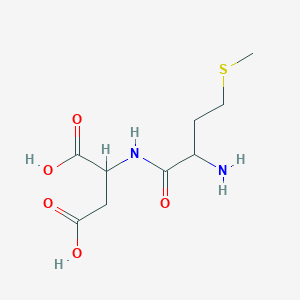

![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)

